Norhydromorphone
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Overview
Description
Norhydromorphone, also known as hydromorphinol, is a derivative of hydromorphone, which is a semi-synthetic opioid analgesic used for pain management. Norhydromorphone is an intermediate metabolite of hydromorphone that is formed in the liver by the enzyme cytochrome P450 2D6. Although norhydromorphone has been studied for its potential therapeutic uses, its primary interest lies in its role as a biomarker for hydromorphone metabolism.
Scientific Research Applications
Metabolism and Antinociceptive Activities
Norhydromorphone is a metabolite of hydromorphone identified in the urine of a cancer patient. Its antinociceptive (pain-relieving) activities were evaluated in comparison to other known analgesics, including hydromorphone and morphine. Norhydromorphone exhibited limited antinociceptive effects in rat formalin tests, possibly due to its increased polarity and lower intrinsic antinociceptive activity, impacting its ability to cross the blood-brain barrier (Zheng, Mcerlane, & Ong, 2004).
Cytochrome P450 Enzyme Metabolism
The metabolism of hydromorphone to norhydromorphone was analyzed in vitro. It was found that cytochrome P450 (CYP) enzymes, particularly CYP3A and CYP2C9, are responsible for the N-demethylation of hydromorphone to form norhydromorphone. This study helps in understanding the metabolic pathways involved in hydromorphone's conversion to norhydromorphone (Benetton, Borges, Chang, & Mcerlane, 2004).
Pharmacological Characteristics
A study on hydrocodone, a closely related opioid, revealed its metabolism into hydromorphone and norhydrocodone, a similar compound to norhydromorphone. This study provides insights into the pharmacokinetic aspects of hydrocodone and implications for norhydromorphone (Cardia et al., 2018).
Bioanalysis in Exhaled Breath Condensate
Norhydromorphone was detected in exhaled breath condensate (EBC) of patients using opioid analgesics. This study demonstrates the potential of EBC collection as a non-invasive method for bioanalysis of opioid metabolites, including norhydromorphone (Borras et al., 2019).
Impurity Analysis
Research on an impurity of hydromorphone, 2,2-bishydromorphone, which is structurally related to norhydromorphone, showed no mutagenic or clastogenic properties in vitro, indicating its safety profile. This research contributes to the understanding of the safety of hydromorphone and its related compounds (Franckenstein et al., 2022).
properties
CAS RN |
14696-23-2 |
---|---|
Product Name |
Norhydromorphone |
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,15,17-18H,2,4-7H2/t9-,10+,15-,16-/m0/s1 |
InChI Key |
SWIRXSKBBSJXGY-UIHHKEIPSA-N |
Isomeric SMILES |
C1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)NCC4 |
SMILES |
C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4 |
Canonical SMILES |
C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4 |
synonyms |
norhydromorphone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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